3-Furanmethanethiol

Catalog No.
S3333913
CAS No.
108499-25-8
M.F
C5H6OS
M. Wt
114.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Furanmethanethiol

CAS Number

108499-25-8

Product Name

3-Furanmethanethiol

IUPAC Name

furan-3-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2

InChI Key

QVJBJBWGSWLPQL-UHFFFAOYSA-N

SMILES

C1=COC=C1CS

Canonical SMILES

C1=COC=C1CS

3-Furanmethanethiol, also known as 2-furfurylthiol, is an organic compound characterized by a furan ring substituted with a sulfanylmethyl group. This compound is typically a colorless liquid that can develop a yellow hue upon prolonged exposure to air. It has a distinctive aroma reminiscent of roasted coffee, making it a significant contributor to the flavor profile of coffee and other roasted products. Its chemical structure features a furan moiety, which is a five-membered aromatic ring containing one oxygen atom, linked to a thiol group (-SH) through a methylene bridge.

  • Odor: Strong and unpleasant odor similar to rotten vegetables or coffee [].
  • Toxicity: Limited data suggests potential toxicity upon inhalation or ingestion [].
  • Flammability: Expected to be flammable based on the presence of a hydrocarbon chain.

Occurrence and Detection:

3-Furanmethanethiol is a volatile sulfur compound found in various natural sources, including coffee, roasted peanuts, and certain fruits. It can also be formed during the Maillard reaction, which occurs during food processing and browning []. Researchers have developed methods for detecting and quantifying 3-Furanmethanethiol in food samples using techniques like gas chromatography-mass spectrometry (GC-MS) [].

Potential Role in Flavor and Aroma:

The presence of 3-Furanmethanethiol in various foodstuffs suggests its potential role in contributing to their flavor and aroma profiles. Studies have shown that 3-Furanmethanethiol contributes to the characteristic roasted, coffee-like notes in roasted coffee beans []. Further research is being conducted to elucidate the specific odor and taste properties of 3-Furanmethanethiol and its interaction with other flavor compounds in different food matrices.

Chemical Reactions and Synthetic Pathways:

Researchers are investigating the chemical reactions and synthetic pathways of 3-Furanmethanethiol to understand its formation and behavior in various environments. Studies have explored the formation of 3-Furanmethanethiol from the degradation of cysteine, an amino acid, and its potential role in environmental processes []. Additionally, researchers are developing methods for the synthesis of 3-Furanmethanethiol for use in various scientific applications, such as flavor research and material science.

Potential Applications beyond Food Science:

The unique properties of 3-Furanmethanethiol are prompting exploration of its potential applications beyond the realm of food science. Some studies have investigated its potential use as a precursor in the synthesis of pharmaceuticals and other biologically active molecules. Additionally, its reactivity and specific functional groups suggest potential applications in material science, such as the development of novel polymers or sensors [].

Current Research Trends:

Current research trends surrounding 3-Furanmethanethiol involve:

  • Understanding its role in flavor perception and its interaction with other flavor compounds.
  • Developing efficient and sustainable methods for its synthesis.
  • Exploring its potential applications in various fields beyond food science, such as pharmaceuticals and materials science.
Typical of thiols and furans:

  • Electrophilic Substitution: Due to the electron-rich nature of the furan ring, 3-furanmethanethiol is more reactive than benzene in electrophilic aromatic substitution reactions. It can react with halogens and electrophiles under mild conditions.
  • Thiol Reactions: As a thiol, it can undergo oxidation to form disulfides or sulfonic acids when treated with oxidizing agents such as hydrogen peroxide or iodine .
  • Diels-Alder Reactions: The furan component can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, leading to complex polycyclic structures .

3-Furanmethanethiol exhibits notable biological activities. It has been identified as a trigger molecule for parosmia, a condition affecting smell perception, particularly following COVID-19 infections . Additionally, its presence in coffee contributes to its sensory properties, influencing consumer preference and enjoyment.

The synthesis of 3-furanmethanethiol can be achieved through several methods:

  • Reaction of Furfuryl Alcohol with Thiourea: This method involves treating furfuryl alcohol with thiourea in the presence of hydrochloric acid to form an isothiouronium salt, which is then hydrolyzed to yield the thiol .
  • Reduction of Furfural Derivatives: Historical methods include reducing furfural using ammonium hydrogen sulfide or sodium sulfide .
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that combine thiols and amines with furan derivatives under physiological conditions, enhancing the efficiency and selectivity of the synthesis .

3-Furanmethanethiol finds applications primarily in the food industry due to its aromatic properties:

  • Flavoring Agent: It is extensively used as a flavoring agent in coffee and other food products due to its roasted aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for creating more complex compounds.

Studies have shown that 3-furanmethanethiol interacts with various biological systems, particularly in sensory perception. Its role in triggering parosmia highlights its importance in olfactory research. Furthermore, its reactivity with other compounds allows for potential applications in drug development and biomolecular labeling strategies .

Several compounds share structural similarities with 3-furanmethanethiol, each exhibiting unique properties:

CompoundStructure TypeKey Features
FuranAromatic CompoundBasic structure without thiol group
ThiophenolAromatic ThiolStrong odor; used in pharmaceuticals
2-Furfurylthiol (Furan-2-ylmethanethiol)Aromatic ThiolSimilar aroma; derived from furan
MercaptanAliphatic ThiolCharacteristic pungent odor; used in gas detection

3-Furanmethanethiol is unique due to its specific aromatic profile linked to coffee flavoring, distinguishing it from other thiols that may possess more unpleasant odors or different applications.

XLogP3

1.3

Dates

Modify: 2024-04-14

Explore Compound Types